molecular formula C8H3BrF3NOS B3032030 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene CAS No. 948294-38-0

2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene

Cat. No.: B3032030
CAS No.: 948294-38-0
M. Wt: 298.08 g/mol
InChI Key: FREVEYHDZHNTGJ-UHFFFAOYSA-N
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Description

2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H3BrF3NOS

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene typically involves the reaction of 2-bromo-4-(trifluoromethoxy)aniline with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or dimethylformamide. The reaction mixture is stirred at low temperatures to ensure the formation of the isothiocyanate group without unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of thiophosgene and the need for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene involves its reactive functional groups:

Comparison with Similar Compounds

  • 1-Bromo-4-isothiocyanato-2-methylbenzene
  • 4-(Trifluoromethoxy)phenyl isothiocyanate
  • 1-Bromo-2-(trifluoromethoxy)benzene

Comparison: Compared to similar compounds, it offers a broader range of chemical reactions and higher stability under various conditions .

Properties

IUPAC Name

2-bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NOS/c9-6-3-5(14-8(10,11)12)1-2-7(6)13-4-15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREVEYHDZHNTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650260
Record name 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948294-38-0
Record name 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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